6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
CAS No.:
Cat. No.: VC15740794
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14O2 |
|---|---|
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 6,8-dimethyl-3,4-dihydro-2H-chromen-4-ol |
| Standard InChI | InChI=1S/C11H14O2/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h5-6,10,12H,3-4H2,1-2H3 |
| Standard InChI Key | JCOKVBOJMBLIJT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(CCO2)O)C |
Introduction
6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a compound belonging to the benzopyran family, characterized by a fused ring structure that includes a benzene ring and a pyran ring. It features two methyl groups at positions 6 and 8, along with a hydroxyl group at position 4. This unique substitution pattern imparts distinct chemical and biological properties to the compound. The molecular formula of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is C11H14O2, with a molecular weight of 178.23 g/mol .
Synthesis Methods
The synthesis of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol can be achieved through various methods, including the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2,4-dimethylphenol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid can yield the desired benzopyran derivative. Industrial production may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity.
Synthesis Routes
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Cyclization of Precursors: This involves the reaction of 2,4-dimethylphenol with ethyl acetoacetate under acidic conditions.
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Industrial Production: Uses continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions
6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes several chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions
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Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: The compound can be reduced to form the corresponding dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Reaction Products
| Reaction Type | Product |
|---|---|
| Oxidation | 6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one |
| Reduction | 6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran |
| Substitution | Various substituted benzopyrans |
Biological Activities
Research indicates that 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol exhibits notable biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It may modulate various biological pathways by interacting with specific enzymes and receptors, potentially inhibiting cancer cell proliferation and reducing oxidative stress.
Biological Activities Table
| Activity | Description |
|---|---|
| Antioxidant | Protects cells from oxidative stress by scavenging free radicals. |
| Anti-inflammatory | May modulate enzymes involved in inflammatory responses. |
| Anticancer | Potential to inhibit cancer cell proliferation by interacting with specific enzymes. |
Applications in Research and Industry
6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is used as a building block for the synthesis of more complex molecules in chemistry. In biology, it is studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities. In medicine, it is investigated for its potential therapeutic applications. In industry, it is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Applications Table
| Field | Application |
|---|---|
| Chemistry | Building block for complex molecules. |
| Biology | Studied for therapeutic effects. |
| Medicine | Investigated for therapeutic applications. |
| Industry | Used in developing new materials and pharmaceuticals. |
Safety and Handling
Handling of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol requires caution due to its potential to cause skin irritation, serious eye irritation, and respiratory irritation. It is classified under GHS as a substance that causes skin irritation (Category 2), serious eye irritation (Category 2A), and specific target organ toxicity (Category 3) for the respiratory system .
Safety Precautions
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Skin Protection: Wear protective gloves to prevent skin irritation.
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Eye Protection: Use protective eyewear to prevent serious eye irritation.
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Respiratory Protection: Use a mask to prevent respiratory irritation.
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